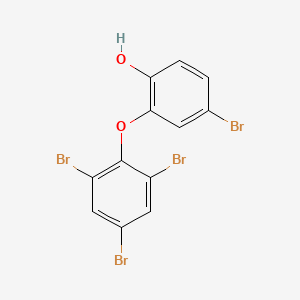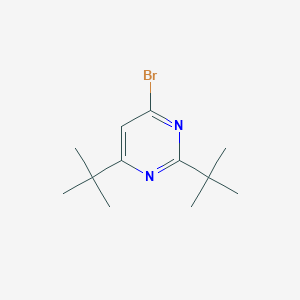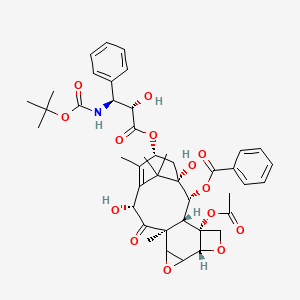
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III is a complex organic compound with the molecular formula C28H46O9Si and a molecular weight of 554.74 g/mol . It is an intermediate in the synthesis of Paclitaxel, a well-known chemotherapy medication used to treat various types of cancer . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III involves multiple steps and specific reaction conditions. The compound is typically synthesized through the following routes:
Synthetic Routes:
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally follows similar steps as those used in laboratory settings, with potential scale-up modifications to accommodate larger quantities.
Analyse Des Réactions Chimiques
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Substitution reactions, particularly involving the triethylsilyl group, are common. These reactions often use reagents such as acids, bases, and other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups.
Applications De Recherche Scientifique
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of Paclitaxel and related compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways.
Medicine: As an intermediate in the synthesis of Paclitaxel, the compound indirectly contributes to cancer treatment research and drug development.
Industry: While primarily used in research, the compound’s synthesis and characterization provide valuable insights for industrial applications, particularly in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III is closely related to its role as an intermediate in the synthesis of Paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death . The molecular targets and pathways involved include tubulin, a protein that forms microtubules, and various signaling pathways that regulate cell cycle progression and apoptosis.
Comparaison Avec Des Composés Similaires
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III can be compared with other similar compounds, such as:
Paclitaxel: The parent compound, used in cancer treatment.
Docetaxel: Another chemotherapy medication with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain cancer types.
10-Deacetylbaccatin III: A precursor in the synthesis of Paclitaxel and related compounds.
The uniqueness of this compound lies in its specific structure and role as an intermediate in the synthesis of Paclitaxel, which is crucial for the production of this important chemotherapy drug .
Propriétés
Formule moléculaire |
C43H51NO14 |
|---|---|
Poids moléculaire |
805.9 g/mol |
Nom IUPAC |
[(1S,2R,3R,4R,7R,11S,13R,16R)-4-acetyloxy-1,13-dihydroxy-16-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)/t25-,27+,28-,29+,30?,31+,33?,34-,35-,41-,42+,43-/m1/s1 |
Clé InChI |
YIMIGTNUBJPFFC-YFVJTQAQSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)[C@]6(CO[C@@H]6C7C3O7)OC(=O)C)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


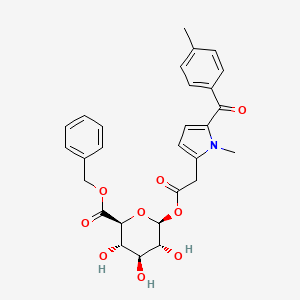
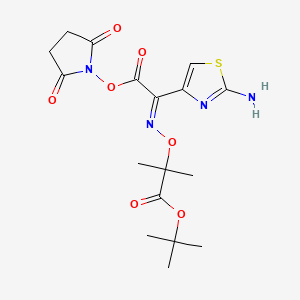
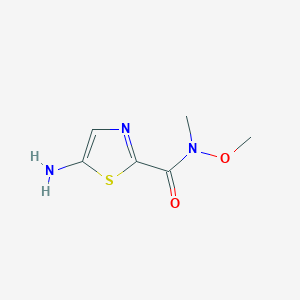
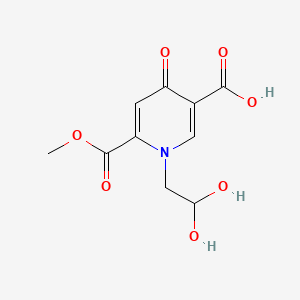
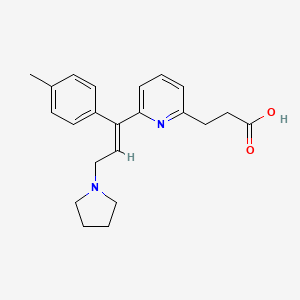
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
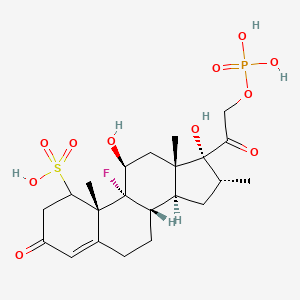
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
